REACTION_CXSMILES
|
[Cl:1][C:2]1[C:3]([C:9]([F:16])([F:15])[C:10](OCC)=[O:11])=[N:4][CH:5]=[C:6]([Cl:8])[CH:7]=1.[BH4-].[Na+].Cl.O>C(O)C>[Cl:1][C:2]1[C:3]([C:9]([F:15])([F:16])[CH2:10][OH:11])=[N:4][CH:5]=[C:6]([Cl:8])[CH:7]=1 |f:1.2|
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Name
|
ethyl (3,5-dichloropyridin-2-yl)(difluoro)acetate
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Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
ClC=1C(=NC=C(C1)Cl)C(C(=O)OCC)(F)F
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Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
1.05 g
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Name
|
|
Quantity
|
30 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
500 mL
|
Type
|
reactant
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred below 10° C. for 2 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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EXTRACTION
|
Details
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The aequeous phase was extracted three times by 300 mL of ethyl acetate
|
Type
|
WASH
|
Details
|
the organic phase was successively washed with brine, water
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Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
After evaporation of the solvent under vacuum 8.5 g of yellow oil
|
Type
|
CUSTOM
|
Details
|
were obtained
|
Type
|
FILTRATION
|
Details
|
After trituration in diisopropyl ether and filtration 6.8 g (80%) of 2-(3,5-dichloropyridin-2-yl)-2,2-difluoroethanol (Int-9)
|
Type
|
CUSTOM
|
Details
|
were obtained as a white solid
|
Type
|
CUSTOM
|
Details
|
Mp (melting point)=56° C. (M+1)=228
|
Reaction Time |
2 h |
Name
|
|
Type
|
|
Smiles
|
ClC=1C(=NC=C(C1)Cl)C(CO)(F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |